4-(4-chlorophenoxy)-N-(3-nitrophenyl)butanamide
Overview
Description
4-(4-chlorophenoxy)-N-(3-nitrophenyl)butanamide is an organic compound with a complex structure that includes both chlorophenoxy and nitrophenyl groups
Preparation Methods
The synthesis of 4-(4-chlorophenoxy)-N-(3-nitrophenyl)butanamide typically involves a multi-step process. One common method includes the reaction of 4-chlorophenol with butanoyl chloride to form 4-chlorophenyl butanoate. This intermediate is then reacted with 3-nitroaniline under specific conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(4-chlorophenoxy)-N-(3-nitrophenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 4-(4-chlorophenoxy)-N-(3-aminophenyl)butanamide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-chlorophenoxy)-N-(3-nitrophenyl)butanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenoxy)-N-(3-nitrophenyl)butanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chlorophenoxy group can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 4-(4-chlorophenoxy)-N-(3-nitrophenyl)butanamide include:
4-(4-chlorophenoxy)-N-(3-aminophenyl)butanamide: This compound is similar but has an amino group instead of a nitro group.
4-(4-chlorophenoxy)-N-(3-methylphenyl)butanamide: This compound has a methyl group instead of a nitro group.
4-(4-bromophenoxy)-N-(3-nitrophenyl)butanamide: This compound has a bromine atom instead of a chlorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-chlorophenoxy)-N-(3-nitrophenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c17-12-6-8-15(9-7-12)23-10-2-5-16(20)18-13-3-1-4-14(11-13)19(21)22/h1,3-4,6-9,11H,2,5,10H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOFFHUUDUDYEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCOC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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